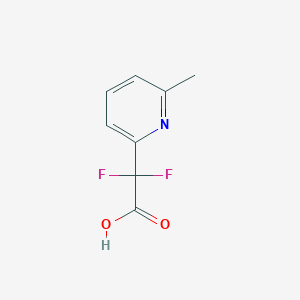

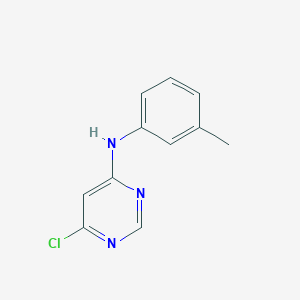

![molecular formula C8H11NO3S B1453368 3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide CAS No. 1372452-41-9](/img/structure/B1453368.png)

3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide

描述

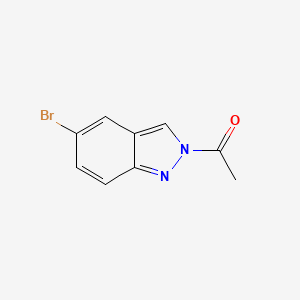

“3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide” is a chemical compound with the CAS Number: 1372452-41-9 . It has a molecular weight of 201.25 . The compound is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11NO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)/t6-/m1/s1 . This indicates that the compound has a benzene ring with a sulfonamide group and a hydroxyethyl group attached to it .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 201.25 . The InChI code for this compound is 1S/C8H11NO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)/t6-/m1/s1 .科学研究应用

Mercury Uptake and Removal

Hydroxyethyl sulfonamide function supported on styrene-divinyl benzene beads has been identified as a mercury-selective reagent. This compound demonstrates significant mercury removal capabilities from aqueous solutions, including the selective extraction of mercury in the presence of other ions. The resin can undergo numerous sorption–desorption cycles without losing its capacity, indicating its potential for environmental cleanup applications (Oktar et al., 2008).

Advanced Oxidation Processes for Degradation of Sulfonamides

A study combining various analytical techniques elaborated methods for tracking the degradation of sulfonamides in advanced oxidation processes (AOPs). It highlighted the hydroxyl radical addition to the benzene ring as the basic initial reaction, leading to various degradation pathways. This research is essential for understanding how sulfonamides degrade in water treatment processes, contributing to environmental science and engineering (Sági et al., 2015).

Synthesis and Structural Analysis of Sulfonamide Compounds

Research on the synthesis and crystal structure of new Schiff base sulfonamide compounds has provided insights into their chemical behavior and potential applications. The structural elucidation of these compounds opens avenues for their use in various scientific fields, including material science and drug design (Subashini et al., 2009).

Antimicrobial Activities

Sulfonamide compounds have been synthesized and evaluated for their antibacterial activities against various bacteria strains. These studies contribute to the ongoing search for new antimicrobial agents, providing a foundation for further medicinal chemistry research (Aslan et al., 2012).

Carbonic Anhydrase Inhibition

Several aromatic sulfonamide inhibitors have been prepared and tested as inhibitors of carbonic anhydrase (CA) isoenzymes. This research has implications for understanding the mechanism of action of sulfonamide inhibitors and their potential therapeutic applications (Supuran et al., 2013).

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

属性

IUPAC Name |

3-[(1R)-1-hydroxyethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCFLPVOXDDUJB-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)S(=O)(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)S(=O)(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

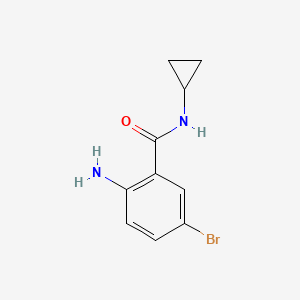

![7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid](/img/structure/B1453287.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1453289.png)

![{[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B1453297.png)